(3R)-8-fluoro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine
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Overview
Description
(3R)-(-)-8-Fluoro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine: is a complex organic compound that belongs to the class of chroman derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-(-)-8-Fluoro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Chroman Core: The chroman core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.
Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods, followed by functionalization to introduce the fluorine atom.
Coupling Reactions: The final step involves coupling the chroman core with the indole derivative using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(3R)-(-)-8-Fluoro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as amines or ethers.
Scientific Research Applications
(3R)-(-)-8-Fluoro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.
Chemical Biology: Investigating its interactions with biomolecules to elucidate its mechanism of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-(-)-8-Fluoro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(3R)-(-)-8-Fluoro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine: can be compared with other chroman derivatives and indole-containing compounds.
Similar Compounds: (5Z)-5-(3-Fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, Citalopram Related Compound F.
Uniqueness
Unique Structural Features: The presence of both fluorine atoms and the indole moiety in the same molecule.
Distinct Biological Activity: Potentially unique interactions with biological targets due to its specific structure.
Properties
Molecular Formula |
C24H28F2N2O2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
(3R)-8-fluoro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C24H28F2N2O2/c1-3-10-28(11-4-5-16-14-27-22-8-6-17(25)12-19(16)22)18-13-20-23(29-2)9-7-21(26)24(20)30-15-18/h6-9,12,14,18,27H,3-5,10-11,13,15H2,1-2H3/t18-/m1/s1 |
InChI Key |
JEIPZRACKXFYIK-GOSISDBHSA-N |
Isomeric SMILES |
CCCN(CCCC1=CNC2=C1C=C(C=C2)F)[C@@H]3CC4=C(C=CC(=C4OC3)F)OC |
Canonical SMILES |
CCCN(CCCC1=CNC2=C1C=C(C=C2)F)C3CC4=C(C=CC(=C4OC3)F)OC |
Origin of Product |
United States |
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